molecular formula C20H32N2O3 B5368914 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B5368914
M. Wt: 348.5 g/mol
InChI Key: QVLAYGXJFWHKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is a chemical compound that belongs to the class of tricyclic antidepressants. It is also known as amoxapine and is used in the treatment of various mental health disorders such as depression, anxiety, and bipolar disorder. 2.2]octane-2-carboxylic acid.

Mechanism of Action

The exact mechanism of action of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as mentioned above. In addition, it has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the neurochemical basis of depression and other mental health disorders. However, one limitation is that it can have side effects such as drowsiness, dry mouth, and constipation, which can affect the results of experiments.

Future Directions

There are several future directions for research on 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of interest is the development of new antidepressants that are more effective and have fewer side effects than current treatments. Another area of interest is the use of this compound in combination with other drugs to improve its efficacy. Finally, there is also interest in studying the long-term effects of this compound on the brain and its potential for neuroprotection.

Synthesis Methods

The synthesis of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of cyclohexanone with 4-piperidone followed by reduction with sodium borohydride to form 4-cyclohexyl-1-piperazinecarboxaldehyde. This intermediate is then reacted with 2,2,2-trifluoroacetic acid anhydride to form the desired product.

Scientific Research Applications

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been extensively studied for its antidepressant properties. It has been shown to be effective in the treatment of depression, anxiety, and bipolar disorder. In addition, it has also been studied for its potential use in the treatment of other mental health disorders such as schizophrenia and obsessive-compulsive disorder.

properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c23-19(17-14-6-8-15(9-7-14)18(17)20(24)25)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h14-18H,1-13H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLAYGXJFWHKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3C4CCC(C3C(=O)O)CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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